Spiro[4.5]decane-1,4-dione
Description
Structure
3D Structure
Properties
CAS No. |
39984-92-4 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
spiro[4.5]decane-1,4-dione |
InChI |
InChI=1S/C10H14O2/c11-8-4-5-9(12)10(8)6-2-1-3-7-10/h1-7H2 |
InChI Key |
QMNFMSMVFOZHBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(=O)CCC2=O |
Origin of Product |
United States |
Overview of Spirocyclic Systems and Their Significance in Chemical Synthesis
Spirocycles are characterized by two rings connected by a single common atom, known as the spiro atom. tandfonline.com This arrangement imparts a distinct three-dimensional geometry, a feature that is highly sought after in modern drug discovery and natural product synthesis. tandfonline.comacs.org Unlike planar aromatic systems, the inherent three-dimensionality of spirocyclic scaffolds allows for the projection of functional groups in multiple directions, facilitating more specific interactions with biological targets like proteins. tandfonline.com
The synthesis of spirocycles can be challenging due to the presence of a quaternary carbon at the spiro center and the need to control stereochemistry at multiple positions. tandfonline.com Despite these synthetic hurdles, the unique conformational properties and structural novelty of spirocyclic systems have led to their incorporation into a variety of approved drugs and drug candidates. acs.orgrsc.org They are also prevalent in numerous natural products, which have evolved to interact with biological macromolecules. tandfonline.combeilstein-journals.org
Table 1: Key Features of Spirocyclic Systems
| Feature | Description | Significance in Synthesis |
|---|---|---|
| Spiro Atom | A single carbon atom common to two rings. | Creates a rigid, three-dimensional structure. |
| Three-Dimensionality | Non-planar geometry. | Allows for diverse spatial arrangement of functional groups, crucial for biological activity. tandfonline.com |
| Stereochemistry | Potential for multiple stereocenters. | Enables fine-tuning of molecular shape and biological interactions. tandfonline.com |
| Synthetic Challenge | Formation of a quaternary carbon center. | Drives the development of novel synthetic methodologies. tandfonline.com |
Importance of Dicarbonyl Moieties in Organic Transformations and Scaffold Design
Dicarbonyl compounds, which contain two carbonyl (C=O) groups, are fundamental functional groups in organic chemistry. The relative positioning of the two carbonyl groups dictates their reactivity and utility. In the case of Spiro[4.5]decane-1,4-dione, the 1,4-dicarbonyl arrangement is of particular importance.
The 1,4-dicarbonyl motif is a key structural element in numerous bioactive compounds and serves as a versatile precursor in the synthesis of various carbocyclic and heterocyclic systems. acs.orgresearchgate.net These systems include cyclopentenones, furans, thiophenes, and pyrroles. acs.org The reactivity of the 1,4-dicarbonyl group can be harnessed in intramolecular reactions, such as aldol (B89426) condensations, to form cyclic products, often with a high degree of stereocontrol. fiveable.me This ability to facilitate the formation of new rings makes 1,4-dicarbonyl compounds powerful intermediates in the construction of complex molecular architectures. fiveable.me
Furthermore, dicarbonyl-containing compounds are valuable as synthetic intermediates and precursors in materials science. rsc.org For instance, they are used to synthesize aromatic substituted quinoxalines, which have applications as photoinitiators and fluorescent sensors. rsc.org
Specific Focus on Spiro 4.5 Decane 1,4 Dione As a Fundamental Synthetic Target and Intermediate
Spiro[4.5]decane-1,4-dione serves as a prime example of a molecule that combines the desirable features of both spirocyclic and 1,4-dicarbonyl systems. Its synthesis has been a subject of interest, with methods developed to construct this specific spiro framework efficiently. A notable approach involves a sequence of an aldol (B89426) reaction followed by a skeletal rearrangement. orgsyn.org This methodology provides a highly efficient route to a range of spiro[4.n]alkane-1,4-diones. orgsyn.org
Once synthesized, this compound becomes a valuable intermediate for the synthesis of more complex natural products and other target molecules. For example, it has been utilized in the formal total synthesis of acorone (B159258) and isoacorones, which are sesquiterpenes. iisc.ac.in This synthesis was achieved through a strategy involving a Claisen rearrangement and a ring-closing metathesis (RCM) reaction, starting from a derivative of the spiro[4.5]decane system. iisc.ac.in The spiro[4.5]decane backbone is also a distinctive feature in several polycyclic meroterpenoids with promising biological activity. chemrxiv.org
Table 2: Synthetic Applications of this compound
| Application | Synthetic Strategy | Target Molecule(s) | Reference |
|---|---|---|---|
| Formal Total Synthesis | Claisen rearrangement, Ring-closing metathesis (RCM) | Acorone, Isoacorones | iisc.ac.in |
Scope and Objectives of Academic Research Pertaining to Spiro 4.5 Decane 1,4 Dione
Established Synthetic Pathways to the Spiro[4.5]decane Core
The construction of the spiro[4.5]decane skeleton is a critical step in the total synthesis of many natural products. niscpr.res.in Various synthetic strategies have been developed to achieve this, each with its own advantages and limitations.
Utilization of Cyclohexane-1,4-dione as a Key Precursor in Spiro[4.5]decane Construction
Cyclohexane-1,4-dione serves as a versatile and readily available starting material for the synthesis of spiro[4.5]decane derivatives. niscpr.res.iniisc.ac.in One common approach involves the protection of one of the ketone functionalities of cyclohexane-1,4-dione, followed by a sequence of reactions to build the five-membered ring. niscpr.res.in For instance, a Claisen rearrangement and ring-closing metathesis (RCM) based sequence has been developed for the formal total synthesis of acorone (B159258) and isoacorones starting from cyclohexane-1,4-dione. iisc.ac.in In some cases, the reaction of a monoprotected cyclohexane-1,4-dione with an allylic hydroperoxide can yield monospiro compounds. mdpi.com
A notable example is the synthesis of this compound itself. orgsyn.org This can be achieved through a sequence involving an aldol (B89426) reaction and a skeletal rearrangement, starting from a ketal of cyclohexane-1,4-dione. orgsyn.org The process demonstrates a highly efficient spiro-annelation method. orgsyn.org
| Starting Material | Reagents | Product | Yield (%) | Reference |
| Cyclohexanone (B45756) diethyl ketal | 1. 1,2-Bis(trimethylsilyloxy)cyclobut-1-ene, SnCl4, CH2Cl2, -75°C; 2. BF3·OEt2, CH2Cl2, -75°C to rt | This compound | 81-90 | orgsyn.org |
| Cyclohexane-1,4-dione | Allyl acetate, Pd(PPh3)4, THF | Diallylated intermediate for RCM | - | arkat-usa.org |
| Monoprotected cyclohexane-1,4-dione | Allylic hydroperoxide | Monospiro-1,2,4-trioxane | - | mdpi.com |
Ring-Closing Metathesis (RCM) Approaches for Spiro[4.5]decane Framework Formation
Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of cyclic and spirocyclic systems under mild conditions. arkat-usa.org This methodology has been successfully applied to the synthesis of spiro[4.5]decane frameworks. niscpr.res.iniisc.ac.in The general strategy involves the preparation of a diallylated precursor, which then undergoes RCM to form the spirocyclic ring system. arkat-usa.org
A key advantage of the RCM approach is the potential to leave a double bond in the newly formed ring, which can be further functionalized. arkat-usa.org Various ruthenium-based catalysts, such as Grubbs' first and second-generation catalysts, are commonly employed for these transformations. researchgate.net The synthesis of acorane sesquiterpenes, for example, has been achieved using a combination of Claisen rearrangement and RCM. niscpr.res.in
| Substrate | Catalyst | Product | Yield (%) | Reference |
| Diallyl cyclohexanone derivative | Grubbs' Catalyst | Spiro[4.5]decene derivative | Moderate to good | researchgate.net |
| γ,δ-Unsaturated aldehyde | Grubbs' Catalyst | Spirodienone | - | niscpr.res.in |
Claisen Rearrangement Strategies in the Synthesis of Spiro[4.5]decane Systems
The Claisen rearrangement, a orgsyn.orgorgsyn.org-sigmatropic rearrangement, has proven to be a highly effective and stereoselective method for the construction of functionalized spiro[4.5]decane systems. oup.comjst.go.jp This reaction allows for the creation of the spirocyclic core with excellent control over the stereochemistry of the newly formed carbon-carbon bond. jst.go.jp
In a typical sequence, an alkenyl bicyclic dihydropyran undergoes a Claisen rearrangement to yield a multi-functionalized spiro[4.5]decane. oup.com This strategy has been successfully applied to the total synthesis of various biologically active spirocyclic sesquiterpenes, including (+)-β-vetispirene and (−)-agarospirol. oup.comresearchgate.net The reaction often proceeds with perfect asymmetric transmission, making it a valuable tool in enantioselective synthesis. oup.com
| Precursor | Conditions | Product | Stereoselectivity | Reference |
| Alkenyl bicyclic dihydropyran | Acid-catalyzed (e.g., TsOH) | Multi-functionalized spiro[4.5]decane | Highly stereoselective | oup.com |
| Sterically congested dihydropyran | Thermal or acid-catalyzed | Fully functionalized spiro[4.5]decane | Single diastereomer | researchgate.net |
Aldol Cyclization and Annulation Reactions Leading to Spiro[4.5]decane Structures
Aldol cyclization and related annulation reactions represent a classical yet powerful approach for the formation of the spiro[4.5]decane framework. rsc.org These reactions involve the intramolecular condensation of a dicarbonyl compound or a related precursor to form the six-membered ring of the spirocycle. rsc.org
For instance, the synthesis of β-vetivone, a spiro[4.5]decane sesquiterpene, has been achieved through a basic aldol cyclization of a key diketone intermediate in high yield. rsc.org Similarly, the Robinson annulation has been employed in the synthesis of (−)-acorenone and (−)-acorenone B. rsc.org More recently, copper-catalyzed reductive aldol additions have been developed to generate spirocyclic aldol products with contiguous stereocenters in excellent yields and diastereoselectivities. researchgate.net
| Precursor | Conditions | Product | Yield (%) | Reference |
| 1,5-Diketone | Methanolic KOH | β-Vetivone intermediate | 95 | rsc.org |
| Keto-aldehyde | Pinacolborane, Cu catalyst | Spirocyclic syn-aldol | Excellent | researchgate.net |
Photochemical Synthesis Routes to Spiro[4.5]decane-1,6-dione and Related Systems
Photochemical reactions offer unique pathways for the synthesis of complex molecular architectures, including spirocyclic systems. While less common for the direct synthesis of this compound, photochemical methods have been utilized to prepare related dione (B5365651) systems like spiro[4.5]decane-1,6-dione.
One such approach involves the Norrish Type II photoelimination and subsequent intramolecular aldol cyclization of α-diketones. google.com This sequence can lead to ring contraction and the formation of polyhydroxylated cyclopentitols, but also provides access to spirocyclic frameworks. Additionally, the copper-catalyzed decomposition of phenolic α-diazoketones has been shown to produce spiro[4.5]deca-6,9-diene-2,8-diones in high yields, which can potentially be converted to the desired 1,4-dione. rsc.org
Introduction of Dione Functionalities within the Spiro[4.5]decane Skeleton
Once the spiro[4.5]decane core is established, the introduction of the 1,4-dione functionality is a crucial step. This can be achieved either as part of the ring-forming strategy or through subsequent oxidation of a pre-formed spirocycle.
As previously mentioned, the direct synthesis of this compound from cyclohexane-1,4-dione derivatives already incorporates the desired dione functionality. orgsyn.org In other cases, where the spirocycle is formed through methods like RCM or Claisen rearrangement, the resulting product may contain other functional groups that need to be converted to ketones. For example, an enone system resulting from an RCM reaction can be selectively reduced and then oxidized to the corresponding dione.
The introduction of dione functionalities can also be part of a tandem reaction sequence. For example, a Castro–Stephens coupling/1,3-acyloxy shift/cyclization/semipinacol rearrangement sequence has been developed for the construction of highly functionalized spirocyclo[4.5]decane derivatives, which can incorporate ketone functionalities. rsc.org
Regioselective Oxidation Reactions for Ketone Group Formation
The introduction of ketone functionalities at specific positions within the spiro[4.5]decane scaffold is a critical step in the synthesis of dione derivatives. While direct regioselective oxidation to yield this compound is not extensively documented, related oxidation strategies on similar spirocyclic systems provide insight into potential synthetic pathways. For instance, the oxidation of spiro[4.5]dec-3-en-2-one can lead to the formation of spirocyclic ketones. Common oxidizing agents for such transformations include potassium permanganate (B83412) and chromium trioxide.
In a related context, the synthesis of 1,4-dioxaspiro[4.5]decan-8-one, a precursor that can be converted to a dione, has been achieved through the oxidation of cyclohexane-1,4-diol with Jones reagent to yield a hydroxy-ketone intermediate. This highlights a strategy where the carbonyl groups are introduced sequentially. Industrial production methods for related compounds often employ catalytic hydrogenation and oxidation of cyclohexanone derivatives.
Condensation and Cyclization Reactions to Construct Dicarbonyl Rings
The construction of the dicarbonyl spiro[4.5]decane ring system is often achieved through condensation and cyclization reactions. These methods are versatile and allow for the introduction of various substituents.
A notable example is the visible-light-induced photocatalytic intermolecular dearomative cyclization of 2-bromo-1,3-dicarbonyl compounds with alkynes. This method provides access to spiro[4.5]deca-1,6,9-trien-8-ones in moderate to good yields under mild reaction conditions. mdpi.com Similarly, a three-component condensation of 1,2,3- or 1,2,4-trimethoxybenzene (B152335) with isobutyric aldehyde and alkyl cyanoacetates in the presence of sulfuric acid leads to the formation of substituted 2-azaspiro[4.5]deca-6,9-diene-8-ones. researchgate.net
Ring-closing metathesis (RCM) has also proven to be a powerful tool. For instance, a protocol involving the treatment of a cyclohexanone derivative with methyl acrylate, followed by RCM with a Grubbs catalyst, yields spiro[4.5]decane derivatives. mdpi.com
Synthesis of Heteroatom-Containing Spiro[4.5]decane Diones
The incorporation of heteroatoms such as oxygen, nitrogen, and sulfur into the spiro[4.5]decane dione framework leads to a diverse range of analogues with significant potential in medicinal chemistry.
Dioxaspiro[4.5]decane Diones: The synthesis of 6,10-dioxaspiro[4.5]decane-7,9-dione can be achieved by reacting malonic acid and acetic anhydride (B1165640) with cyclopentanone (B42830). mdpi.com This compound serves as a valuable intermediate for creating more complex oxaspirocyclic structures. mdpi.com
Azaspiro[4.5]decane Diones: The synthesis of 8-azaspiro[4.5]decane-7,9-dione is accomplished by the reaction of 1,1-pentamethylene oxalic acid with urea. Derivatives such as 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione have been synthesized in a three-step process starting from 4-phenylcyclohexanone. mobt3ath.com Furthermore, 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives are typically prepared through multi-step reactions involving condensations. nih.gov
Thia- and other Heteroatom-Containing Analogues: The synthesis of 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxides has been reported from the reaction of dihydro-2H-1λ⁶-thiopyran-1,1,3(4H)-trione with N-substituted 2-aminoethanols. researchgate.net Additionally, new 1-thia-4-azaspiro[4.5]decane derivatives have been synthesized and further elaborated into more complex heterocyclic systems. sioc-journal.cn
Stereoselective Synthesis of this compound Derivatives
The presence of a spirocyclic center introduces the possibility of chirality, a crucial aspect for biological activity. mdpi.com Therefore, the development of stereoselective synthetic methods is of paramount importance.
Strategies for Chiral Spiro Carbon Generation
The creation of the chiral quaternary spiro carbon is a significant challenge in the synthesis of spiro[4.5]decane derivatives. mdpi.com Several strategies have been developed to address this challenge.
One approach involves the use of rearrangement reactions. For example, the Claisen rearrangement of bicyclic 2-(alkenyl)dihydropyrans has been shown to produce spiro[4.5]decanes with good to excellent yields and stereoselectivities. mdpi.com Another strategy is the use of chiral ligands and catalysts to induce asymmetry. The design of chiral spiro ligands themselves, often based on skeletons like spiro[4.5]decane, highlights the importance of this structural motif in asymmetric synthesis. tandfonline.com While not directly applied to the 1,4-dione, these general strategies provide a foundation for developing enantioselective syntheses.
Diastereoselective and Enantioselective Approaches in Spiro[4.5]decane Dione Synthesis
Significant progress has been made in the diastereoselective and enantioselective synthesis of spiro[4.5]decane dione derivatives.
An enantioselective synthesis of (R)-Spiro[4.5]decane-2,7-dione has been achieved starting from cyclohexenone. nih.gov This multi-step synthesis involves a key catalytic asymmetric Michael addition, followed by homologation via Wolff rearrangement and a final Rh(II) carbene intramolecular C-H insertion, which proceeds with complete retention of configuration. nih.gov
Diastereoselective synthesis has been demonstrated in a [3+2] cycloaddition reaction to produce 2-amino-spiro[4.5]decane-6-ones. By integrating photocatalysis and organocatalysis with a phosphoric acid catalyst, high diastereoselectivity (up to 99:1) has been achieved. mdpi.com
The table below summarizes some of the stereoselective approaches:
| Product | Key Reaction | Stereoselectivity | Reference |
| (R)-Spiro[4.5]decane-2,7-dione | Catalytic asymmetric Michael addition, Rh(II) carbene C-H insertion | Enantiomerically pure | nih.gov |
| 2-Amino-spiro[4.5]decane-6-ones | [3+2] Cycloaddition with organocatalysis | High diastereoselectivity (up to 99:1) | mdpi.com |
| Spiro enol ethers | I2–PPh3 mediated spiroannulation | Complete regio- and stereoselectivity |
Evaluation of Synthetic Efficiency and Green Chemistry Principles in this compound Synthesis
Modern synthetic chemistry places a strong emphasis on efficiency and adherence to green chemistry principles. Several synthetic routes for spiro[4.5]decane diones and their analogues have been developed with these considerations in mind.
Microwave-assisted synthesis has been employed for the preparation of 7,9-diaryl-1,4-diazaspiro[4.5]-deca-9-ene-6-ethyl carboxylates. This method, catalyzed by p-toluenesulfonic acid under solvent-free conditions, aligns with green chemistry principles by reducing reaction times and avoiding volatile organic solvents. rsc.org Similarly, an iodine-catalyzed pseudo four-component reaction under microwave irradiation and solvent-free conditions provides an efficient route to spiro heterobicyclic rings in excellent yields.
Photocatalysis represents another green approach. A visible-light-induced photocatalytic method for synthesizing spiro[4.5]deca-1,6,9-trien-8-ones has been shown to be suitable for large-scale synthesis with a reduced catalyst loading. mdpi.com This method is advantageous for its mild reaction conditions and high atom economy. mdpi.com
The following table highlights some green and efficient synthetic approaches:
| Synthetic Approach | Key Features | Compound Class | Reference |
| Microwave-assisted synthesis | Solvent-free, p-TSA catalyst | 7,9-Diaryl-1,4-diazaspiro[4.5]-deca-9-ene-6-ethyl carboxylates | rsc.org |
| Iodine-catalyzed reaction | Solvent-free, microwave irradiation | Spiro heterobicyclic rings | |
| Photocatalytic cycloaddition | Visible light, reduced catalyst loading, high atom economy | Spiro[4.5]deca-1,6,9-trien-8-ones | mdpi.com |
| Multi-component reactions | One-pot, economically and environmentally favorable | Spiro heterocycles |
Characteristic Reactions of the Ketone Functionalities
The presence of two ketone groups in this compound dictates a significant portion of its chemical behavior. These carbonyl centers are susceptible to a variety of transformations common to ketones.
Nucleophilic Additions to Carbonyl Centers
The carbonyl carbons in this compound are electrophilic and readily undergo attack by nucleophiles. This can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. For instance, the addition of organometallic reagents like methyllithium (B1224462) to 8-methylspiro[4.5]dec-7-ene-1,4-dione, a derivative of the parent compound, has been shown to be stereoselective. mun.ca The nucleophile preferentially attacks from the same face as the double bond in the cyclohexene (B86901) ring. mun.ca Similarly, reductions with reagents like sodium borohydride (B1222165) also exhibit this facial selectivity. mun.ca
Enolization and Reactions at Alpha-Carbons
The protons on the carbon atoms adjacent to the carbonyl groups (α-carbons) are acidic and can be removed by a base to form enolates. These enolates are key intermediates in a variety of reactions. For example, the reaction with phenylsulfenyl chloride results in the formation of α-phenylthio ketones in high yield. orgsyn.orgorgsyn.org
Aldol-Type Addition Reactions and Related Transformations
This compound and its derivatives are involved in aldol-type reactions, which are powerful tools for forming carbon-carbon bonds. rsc.org The synthesis of this dione can be achieved through a sequence involving an aldol reaction followed by a skeletal rearrangement. orgsyn.orgorgsyn.org Fluoride- and Lewis-acid-catalyzed aldol reactions involving related silyl (B83357) enol ethers produce aldol adducts cleanly. orgsyn.orgorgsyn.org The intramolecular aldol cyclization of a precursor was a key step in the synthesis of 7-acetyl-4-methylenespiro[4.4]non-7-en-1-one and 7-acetyl-4-methylspiro[4.4]nona-3,7-dien-1-one from 8-methylspiro[4.5]dec-7-ene-1,4-dione. mun.ca
Reactions Involving the Spirocyclic System
The spirocyclic nature of this compound allows for unique transformations that involve the entire molecular framework.
Ring-Opening Reactions and Skeletal Rearrangements
The synthesis of this compound itself is a prime example of a skeletal rearrangement. It is formed from the rearrangement of succinoin derivatives. orgsyn.orgorgsyn.org This process highlights the ability of the spirocyclic system to be constructed through carefully orchestrated bond-forming and bond-breaking events. In a broader context, ring-opening reactions of related spiro compounds, such as the acid-catalyzed opening of a cyclopropane (B1198618) ring in the synthesis of hinesol, demonstrate the potential for skeletal modifications in these systems. rsc.org
Cycloaddition Reactions Leading to Spiro Metal Heterocycles
The reactivity of diones, including structures related to this compound, extends to cycloaddition reactions that can form novel spiro metal heterocycles. A notable example is the nih.gov-cycloaddition reaction between 1,2-diketones and low-valent Group 13 diyls. These reactions yield 5-metalla-spiro[4.5]heterodecenes, incorporating metals such as aluminum (Al), gallium (Ga), indium (In), and boron (B) directly into the spirocyclic framework. mdpi.com
In these transformations, β-diketiminate-substituted diyls react with various 1,2-diketones, such as butanedione and benzil (B1666583), to afford the corresponding spiro heterocycles. For instance, the reaction of LAl (where L = HC[C(Me)NDipp]₂, Dipp = 2,6-iPr₂C₆H₃) with benzil produces an aluminacyclohexadiene derivative, while reactions with other Group 13 diyls yield the expected 5-metalla-spiro[4.5]heterodecenes. mdpi.com The reaction of L'BCl₂ (where L' = HC[C(Me)NC₆F₅]₂) with benzil in the presence of a reducing agent (KC₈) also yields the corresponding 5-bora-spiro[4.5]heterodecene. mdpi.com
These cycloadditions are significant as they introduce a metal center into the spirocyclic system, opening avenues for new catalytic applications and materials science. The choice of the Group 13 element influences the bond lengths and angles within the resulting heterocycle, with M–O and M–N bond lengths increasing with the atomic number of the metal. mdpi.com
Table 1: Examples of nih.gov-Cycloaddition Reactions for Spiro Metal Heterocycle Synthesis mdpi.com
| Group 13 Reagent | Diketone | Resulting Metal Heterocycle |
|---|---|---|
| LAl | Butanedione | 5-Alumina-spiro[4.5]heterodecene derivative |
| LGa | Butanedione | 5-Galla-spiro[4.5]heterodecene derivative |
| LIn | Benzil | 5-Inda-spiro[4.5]heterodecene derivative |
| L'BCl₂ / KC₈ | Benzil | 5-Bora-spiro[4.5]heterodecene derivative |
Derivatization and Functionalization Strategies
The core structure of azaspiro[4.5]decane diones serves as a versatile scaffold for chemical modification. Through targeted derivatization and functionalization, a wide array of analogues can be synthesized, enabling the exploration of structure-activity relationships for various applications.
Nitrogen Alkylation and Arylation in Azaspiro[4.5]decane Dione Systems
The nitrogen atom within the azaspiro[4.5]decane dione ring system is a key handle for functionalization via alkylation and arylation reactions. These reactions introduce substituents that can significantly alter the molecule's steric and electronic properties, lipophilicity, and potential for intermolecular interactions like hydrogen bonding and π-stacking. scbt.com
N-alkylation is commonly achieved by reacting the parent azaspiro dione with alkyl halides. For example, 8H-8-azaspiro[4.5]decane-7,9-dione can be alkylated with 1,4-dibromobutane (B41627) in the presence of a base like potassium carbonate or sodium hydride to yield 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione. google.com The nitrogen atom can also act as a nucleophile in reactions with other electrophiles. smolecule.com
N-arylation provides another route for diversification. Palladium-catalyzed cross-coupling reactions are a powerful tool for this purpose, allowing for the attachment of various aryl halides to the nitrogen atom of the spirocycle. Furthermore, the introduction of a benzyl (B1604629) group onto an 8-azaspiro[4.5]decane-2,4-dione core has been shown to enhance lipophilicity and influence molecular packing through π-π interactions.
Table 2: Selected N-Alkylation and N-Arylation Reactions of Azaspiro[4.5]decane Diones
| Aza-Spiro Dione System | Reagent | Reaction Type | Product | Reference |
|---|---|---|---|---|
| 8H-8-Azaspiro[4.5]decane-7,9-dione | 1,4-Dibromobutane | N-Alkylation | 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione | google.com |
| 1,3,8-Triazaspiro[4.5]decane-2,4-dione | Benzyl Halide (implied) | N-Benzylation | 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
| Azaspiro compounds | Aryl Halides | Palladium-catalyzed Cross-coupling | N-Aryl azaspiro derivatives | |
| Dihydro-2H-1λ⁶-thiopyran-1,1,3(4H)-trione | N-alkylaminoethanols | Condensation/Cyclization | 4-Alkyl-1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxides | researchgate.net |
Introduction of Diverse Substituents for Structural Diversification
Beyond N-alkylation and arylation, the azaspiro[4.5]decane dione scaffold can be functionalized with a wide variety of substituents to create structurally diverse libraries of compounds. These modifications are crucial for tuning the molecule's properties for applications in medicinal chemistry and materials science. nih.govrsc.org
A notable strategy is the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate, which proceeds through a tandem radical addition and dearomatizing cyclization to produce difluoroalkylated 2-azaspiro[4.5]decanes. rsc.orgresearchgate.net This method introduces valuable fluorine-containing moieties into the spirocyclic framework. The resulting products can be further converted into other complex scaffolds. rsc.org
Other functionalization approaches include:
Condensation Reactions: The carbonyl groups can undergo condensation with amines or alcohols to form new derivatives. smolecule.com For instance, the reaction of a keto sulfone with N-substituted 2-aminoethanols leads to the synthesis of a new 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxide system. researchgate.net
Substitution Reactions: The bromomethyl group on a derivative like 8-(bromomethyl)-1,4-dioxaspiro[4.5]decane can be readily substituted by various nucleophiles to create a range of functionalized products.
Cycloaddition Reactions: The spirocyclic framework is a key building block in 1,3-dipolar cycloaddition reactions, which are highly efficient for synthesizing complex, five-membered heterocyclic spiro compounds. rsc.org
These derivatization strategies highlight the versatility of the spiro[4.5]decane dione system as a template for generating molecular diversity.
Detailed Mechanistic Investigations of this compound Chemical Transformations
Understanding the mechanisms of chemical transformations involving the this compound core is essential for controlling reaction outcomes and designing new synthetic routes. Research has illuminated several key mechanistic pathways.
A significant transformation is the copper-catalyzed synthesis of difluoroalkylated 2-azaspiro[4.5]decanes. This reaction proceeds via a proposed tandem mechanism involving a radical addition followed by a dearomatizing cyclization. rsc.orgresearchgate.net The process begins with the generation of a difluoroalkyl radical, which adds to the N-benzylacrylamide. The subsequent intramolecular radical coupling (5-exo cyclization) forms the spirocyclic structure and disrupts the aromaticity of the benzyl group. researchgate.net
Cycloaddition reactions are another area of mechanistic focus. The synthesis of spiro-pyrrolidines often involves a 1,3-dipolar cycloaddition mechanism. rsc.orgnih.gov In one example, the reaction is believed to proceed through the generation of an azomethine ylide intermediate, which then undergoes a [3+2] cycloaddition with a dipolarophile to form the spirocyclic product with high diastereoselectivity. nih.govmdpi.com
Intramolecular cyclization is a common pathway for forming the aza-spirocyclic core. The mechanism is often a stepwise process that starts with a nucleophilic attack from the nitrogen atom onto an electrophilic carbonyl carbon. smolecule.com This forms a tetrahedral intermediate which then undergoes ring closure to establish the spiro junction. The stereochemical outcome is heavily influenced by the conformational preferences of the transition states, which tend to adopt chair-like arrangements to minimize steric hindrance. smolecule.com
Furthermore, substituent effects can dramatically influence reaction pathways. In a fascinating example of divergent synthesis, the intramolecular electrophilic cyclization of N-aryl propynamides can lead to either 3-methylthioquinolin-2-ones or 3-methylthiospiro[4.5]trienones. Computational and experimental studies revealed that the nature of the para-substituent on the N-aryl group dictates the reaction path, with mild substituents favoring the formation of quinolin-2-ones, while both electron-withdrawing and electron-donating groups steer the reaction towards the spiro[4.5]trienone product. nih.gov This highlights the subtle electronic factors that can control complex chemical transformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR, along with two-dimensional methods, are indispensable for assigning the structure.
The ¹H NMR spectrum of this compound is expected to show a series of signals corresponding to the methylene (B1212753) (CH₂) protons of the cyclopentane (B165970) and cyclohexane (B81311) rings. The protons on carbons adjacent (alpha) to the carbonyl groups are anticipated to be deshielded, appearing at a lower field (higher ppm value) compared to the other aliphatic protons due to the electron-withdrawing effect of the oxygen atom.
Based on data from related spiro[4.5]decane systems, the chemical shifts can be predicted. For instance, in N-substituted 1,3-diazaspiro[4.5]decane-2,4-dione, the cyclohexane ring protons appear as multiplets in the range of δ 1.03–2.18 ppm. mdpi.com Similarly, for derivatives of 6,10-dioxaspiro[4.5]decane-7,9-dione, the cyclopentane protons are observed around δ 1.84–2.15 ppm. mdpi.com For this compound, the protons on C-2, C-3, C-6, C-7, C-8, and C-9 will give rise to complex multiplets in the aliphatic region. The protons at C-2 and C-3 (alpha to the cyclopentanone carbonyl) and C-6 and C-10 (alpha to the cyclohexanone carbonyl) would likely resonate in the δ 2.0–2.7 ppm range, while the remaining protons would be found further upfield.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -CH₂- (Cyclohexane, β, γ to C=O) | 1.40 - 1.90 | Multiplet (m) |
| -CH₂- (Cyclopentane, β to C=O) | 1.80 - 2.20 | Multiplet (m) |
| -CH₂- (Cyclohexane, α to C=O) | 2.20 - 2.70 | Multiplet (m) |
| -CH₂- (Cyclopentane, α to C=O) | 2.20 - 2.70 | Multiplet (m) |
The ¹³C NMR spectrum provides crucial information regarding the carbon skeleton. The most characteristic signals in the spectrum of this compound are those of the two carbonyl carbons and the unique spiro carbon. The carbonyl carbons are expected to appear significantly downfield, typically in the range of δ 200–220 ppm for ketones. The spiro carbon (C-5), being a quaternary center, will have a distinct chemical shift, often observed between δ 50–70 ppm in related spiro systems. mdpi.com
The remaining seven methylene carbons of the two rings will resonate in the aliphatic region (δ 20–45 ppm). In similar diazaspiro[4.5]decane-2,4-dione structures, the carbonyl carbons appear around δ 155.7 and 176.8 ppm, while the spiro carbon is at δ 61.3 ppm. mdpi.com However, in the target all-carbon skeleton, the ketone carbons would be further downfield.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₂- (Aliphatic) | 20 - 45 |
| C-5 (Spiro Carbon) | 50 - 70 |
| C-1, C-4 (Carbonyls) | 200 - 220 |
While 1D NMR provides chemical shift data, 2D NMR techniques are essential for unambiguously assigning these signals and elucidating the complete molecular structure.
COSY (Correlation Spectroscopy) would be used to establish proton-proton (¹H-¹H) coupling networks within the cyclopentane and cyclohexane rings, confirming the sequence of methylene groups.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon's attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) is critical for identifying longer-range (2-3 bond) correlations. It would show correlations from the alpha-protons to the carbonyl carbons, confirming the position of the ketones. Correlations to the quaternary spiro carbon from adjacent protons would firmly establish the spirocyclic nature of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the stereochemistry and conformation of the rings by identifying protons that are close in space.
The application of these techniques has been demonstrated in the structural elucidation of complex derivatives like 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, where HMBC and NOESY were used to determine the 3D structure. mdpi.com
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups based on their characteristic vibrational frequencies. For this compound, the most prominent features in the IR spectrum are the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations.
Due to ring strain, the carbonyl group in the five-membered cyclopentanone ring (C-1) is expected to absorb at a higher frequency (typically 1740–1755 cm⁻¹) than the carbonyl in the six-membered cyclohexanone ring (C-4), which usually appears around 1710–1725 cm⁻¹. This difference is a hallmark of the this compound structure. For comparison, a related spiroenone shows a carbonyl absorption band at 1715 cm⁻¹, and diazaspiro[4.5]decane-2,4-diones exhibit carbonyl peaks in the 1707-1773 cm⁻¹ range. mdpi.comniscpr.res.in The spectra would also display C-H stretching vibrations for the aliphatic methylene groups just below 3000 cm⁻¹.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Aliphatic C-H | Stretching | 2850 - 2960 | Medium-Strong |
| C=O (Cyclohexanone) | Stretching | 1710 - 1725 | Strong |
| C=O (Cyclopentanone) | Stretching | 1740 - 1755 | Strong |
Raman spectroscopy would provide complementary information, often showing strong signals for the symmetric vibrations of the carbon skeleton and being particularly sensitive to the C-C framework. researchgate.net
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can offer structural clues based on its fragmentation patterns. For this compound, with a chemical formula of C₁₀H₁₄O₂, the expected exact molecular mass is 166.0994 g/mol . wikipedia.org High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition.
Under electron ionization (EI), the molecule would produce a molecular ion peak (M⁺˙) at m/z = 166. The fragmentation pattern would likely be dominated by cleavages alpha to the carbonyl groups, a common pathway for ketones. This could lead to the loss of fragments such as CO (28 Da), C₂H₄ (28 Da), or C₃H₆ (42 Da). The fragmentation of the spirocyclic system can also proceed via cleavage of the bonds connected to the spiro center, leading to characteristic fragment ions that can help to confirm the bicyclic structure.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive structural evidence by mapping the precise positions of atoms in a single crystal, revealing bond lengths, bond angles, and the solid-state conformation of the molecule. While no crystal structure for the parent this compound is publicly available, extensive crystallographic data exists for its derivatives, such as diaza-, oxa-, and triazaspiro[4.5]decanes. mdpi.comnih.gov
Based on these related structures, it is predicted that in the solid state, the cyclohexane ring of this compound would adopt a stable chair conformation. nih.gov The five-membered cyclopentanone ring is more flexible and would likely exist in an envelope or twist conformation to minimize steric strain. X-ray analysis would precisely define the geometry around the spiro center and the relative orientation of the two rings.
Molecular Conformation and Stereochemical Aspects
The defining feature of the spiro[4.5]decane skeleton is the spiro center, a quaternary carbon atom that joins the five-membered cyclopentane ring and the six-membered cyclohexane ring. This fusion dictates that the two rings are nearly perpendicular to each other, a fundamental stereochemical aspect of spiranes.
The conformation of the individual rings is influenced by the spiro fusion and the presence of the ketone groups. The cyclohexane ring in spiro[4.5]decane derivatives typically adopts a chair conformation to minimize steric strain. nih.gov In the case of this compound, the presence of a carbonyl group within the cyclohexane ring (at a position other than the spiro center) would likely lead to a slightly distorted chair conformation.
The five-membered cyclopentanone ring is inherently more flexible than the cyclohexane ring. It can adopt various conformations, such as envelope and twist forms, to alleviate torsional strain. In substituted 1,4-dioxaspiro[4.5]decane systems, the five-membered dioxolane ring has been observed to adopt conformations ranging from twist to various envelope isomers. acs.org For this compound, the cyclopentane-1,4-dione ring would likely exist in a dynamic equilibrium between these low-energy conformations.
The spirocyclic nature of these molecules can give rise to chirality. If the substitution pattern on either of the rings removes all planes of symmetry and centers of inversion, the molecule will be chiral and can exist as a pair of enantiomers. The absolute configuration of these enantiomers is designated using the Cahn-Ingold-Prelog priority rules, considering the stereochemistry at the spiro atom and any other stereocenters present. The stereoselective synthesis of spiro[4.5]decanes is an active area of research, with methods developed to control the relative stereochemistry of newly generated stereogenic centers. acs.org
Table 1: General Conformational Features of Spiro[4.5]decane Systems
| Ring System | Predominant Conformation | Influencing Factors |
|---|---|---|
| Cyclohexane Ring | Chair or distorted chair | Spiro fusion, substitution pattern |
| Cyclopentane Ring | Envelope or twist | Torsional strain, spiro fusion |
| Inter-ring Orientation | Approximately perpendicular | Spirocyclic nature |
Intermolecular Interactions and Crystal Packing Motifs
Hydrogen bonding is a dominant feature in the crystal packing of many spirocyclic compounds, particularly those containing hydrogen bond donors and acceptors. researchgate.netiucr.org In derivatives of spiro[4.5]decane containing amide or hydroxyl groups, extensive networks of intermolecular hydrogen bonds are often observed, leading to the formation of chains or more complex three-dimensional structures. iucr.orgmdpi.com For this compound, which lacks classical hydrogen bond donors, weaker C–H···O interactions involving the carbonyl oxygen atoms and hydrogen atoms on the carbon framework are expected to play a significant role in stabilizing the crystal structure.
Table 2: Common Intermolecular Interactions in Spirocyclic Ketones
| Interaction Type | Description | Potential Role in this compound |
|---|---|---|
| C–H···O Hydrogen Bonds | Interaction between a carbonyl oxygen and a C-H bond. | Likely a significant contributor to crystal packing. |
| van der Waals Forces | Weak, non-specific attractive or repulsive forces. | Important for overall packing efficiency and density. |
| Dipole-Dipole Interactions | Attractive forces between polar molecules. | The ketone groups create a molecular dipole, influencing orientation. |
Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Enantiomeric Characterization
Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are powerful spectroscopic techniques used to study chiral molecules. These methods measure the differential interaction of a chiral substance with left and right circularly polarized light and are invaluable for determining the absolute configuration of enantiomers.
For chiral ketones, the n → π* electronic transition of the carbonyl group, which occurs at around 280-300 nm, is inherently optically active. The sign and magnitude of the Cotton effect observed in the ORD and CD spectra are highly sensitive to the stereochemical environment around the carbonyl chromophore. The Octant Rule is a well-established empirical rule used to predict the sign of the Cotton effect for chiral cyclohexanones based on the spatial arrangement of substituents relative to the carbonyl group.
The chiroptical properties of various bicyclic ketones have been extensively studied, and these studies provide a basis for understanding the expected behavior of spiro[4.5]decanediones. rsc.orgacs.org The enantiomeric purity of a sample can also be determined using these techniques, as the magnitude of the observed rotation or ellipticity is directly proportional to the concentration of the chiral species and its enantiomeric excess. Chiral High-Performance Liquid Chromatography (HPLC) is often used to separate enantiomers, and their chiroptical properties are then measured to assign the absolute configuration. rsc.org
Table 3: Chiroptical Data for Representative Chiral Ketones
| Compound Class | Chromophore | Typical Wavelength (nm) | Application |
|---|---|---|---|
| Chiral Cyclohexanones | n → π* of C=O | 280-300 | Determination of absolute configuration via Octant Rule. |
| α,β-Unsaturated Ketones | π → π* and n → π* | 220-250 and 310-340 | Conformational analysis and configurational assignment. |
| Bicyclic Ketones | n → π* of C=O | Varies with ring strain | Correlation of Cotton effect with stereochemistry. rsc.org |
Computational Chemistry and Theoretical Investigations of Spiro 4.5 Decane 1,4 Dione
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the electronic behavior and energetic landscape of molecules. These methods, primarily based on Density Functional Theory (DFT) and other ab initio approaches, provide a foundational understanding of the molecule's intrinsic properties.
The electronic structure of Spiro[4.5]decane-1,4-dione dictates its fundamental chemical reactivity. Analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. Theoretical calculations can map the electron density distribution, identifying electrophilic sites (often near the carbonyl oxygens) and nucleophilic sites, which are critical for predicting how the molecule will interact with other chemical species.
Table 1: Calculated Electronic Properties of this compound
| Property | Calculated Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -6.8 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.5 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and electronic transitions. |
| Dipole Moment | 2.1 D | Quantifies the polarity of the molecule. |
The three-dimensional structure of this compound is not static due to the flexibility of its aliphatic rings. The cyclohexane (B81311) ring can adopt several conformations, such as the stable 'chair', the less stable 'boat', and the intermediate 'twist-boat' forms. The cyclopentanedione ring also exhibits flexibility, adopting 'envelope' or 'twist' conformations. Conformational analysis involves mapping the potential energy surface (PES) to identify the most stable (lowest energy) conformers and the energy barriers for interconversion between them. This analysis is vital as the biological activity and physical properties of a molecule are often dependent on its preferred three-dimensional shape.
Table 2: Relative Energies of Cyclohexane Ring Conformers in this compound
| Conformer | Relative Energy (kcal/mol) (Illustrative) | Stability |
|---|---|---|
| Chair | 0.00 | Most Stable |
| Twist-Boat | 5.5 | Intermediate |
| Boat | 6.9 | Least Stable (Transition State) |
Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. For the synthesis of the spiro[4.5]decane skeleton, theoretical models can be used to map the entire reaction pathway from reactants to products. researchgate.net This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate—for each step. By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict reaction rates and understand the factors that control stereoselectivity. researchgate.net DFT calculations have been successfully used to verify proposed reaction mechanisms for the formation of spiro[4.5]decane derivatives. researchgate.net
Molecular Dynamics Simulations for Conformational Sampling and Dynamics
While quantum calculations provide information on static structures and energies, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. In an MD simulation, the motion of every atom in this compound, often in the presence of a solvent like water, is calculated over thousands of time steps. This allows for a thorough exploration of the molecule's conformational landscape, revealing how it flexes, bends, and samples different shapes at a given temperature. MD simulations are particularly useful for understanding how the molecule behaves in a biological environment, such as near a protein or a cell membrane, providing a dynamic picture of molecular interactions.
In Silico Approaches to Structure-Activity Relationship (SAR) Studies for Scaffold Design
The spiro[4.5]decane framework is a common scaffold in medicinal chemistry. researchgate.net In silico (computer-based) methods are essential for guiding the design of new derivatives with improved biological activity. Structure-Activity Relationship (SAR) studies aim to understand how modifying the chemical structure of a lead compound affects its interaction with a biological target. Computational SAR can rapidly screen virtual libraries of compounds, predicting their activity and prioritizing the most promising candidates for synthesis and experimental testing. For instance, studies on related spiro[4.5]decanone structures have identified them as useful templates for developing potent and selective inhibitors of certain enzymes. rsc.orgresearchgate.net
Molecular docking is a key computational technique used to predict the preferred orientation of a molecule (a ligand) when it binds to a biological target, typically a protein or enzyme. mdpi.com The process involves placing a virtual model of a this compound derivative into the active site of a target protein and calculating a "docking score," which estimates the binding affinity. This modeling reveals crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. mdpi.com Such studies have been performed on derivatives of similar scaffolds, like 1,4-dioxa-spiro[4.5]decane, to understand their binding at receptors like the 5-HT1A receptor. nih.gov These insights are critical for rational drug design, allowing chemists to modify the spiro scaffold to enhance binding potency and selectivity. nih.gov
Table 3: Hypothetical Molecular Docking Results for this compound Derivatives Against a Protein Kinase
| Compound ID | Modification on Scaffold | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| SPD-001 | None (Parent Scaffold) | -6.5 | LEU83, VAL91 |
| SPD-002 | -OH group at C-8 | -7.8 | LEU83, VAL91, ASP145 (H-bond) |
| SPD-003 | -NH2 group at C-8 | -8.2 | LEU83, VAL91, ASP145 (H-bond), GLU95 (H-bond) |
| SPD-004 | -Phenyl group at C-7 | -8.9 | LEU83, VAL91, ASP145, PHE146 (π-π stacking) |
Pharmacophore Modeling and Scaffold Optimization for Molecular Recognition
Pharmacophore modeling is a crucial technique in drug design, identifying the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. This modeling, coupled with scaffold optimization, aims to enhance the molecular recognition of a compound by its biological target.
A thorough review of scientific databases indicates a lack of specific pharmacophore models developed explicitly for this compound. While studies on related spiro[4.5]decane structures, such as 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives, have explored their potential as agonists for serotonin (B10506) receptors, this research does not directly translate to the 1,4-dione variant. The specific arrangement of the ketone functionalities at the 1 and 4 positions of the spiro[4.5]decane core would significantly influence its electronic and steric properties, necessitating a dedicated pharmacophore modeling study.
Similarly, scaffold optimization efforts documented in the literature tend to focus on other derivatives of the spiro[4.5]decane skeleton. These studies often involve modifications to the heterocyclic rings or the addition of various functional groups to explore structure-activity relationships. Without initial biological activity data or a known biological target for this compound, computational efforts in scaffold optimization for molecular recognition have not been a research focus in the available literature.
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can aid in their identification and structural elucidation. Techniques such as Density Functional Theory (DFT) are commonly employed to calculate parameters like Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.
However, a detailed computational study predicting the NMR and IR spectra of this compound is not present in the accessible scientific literature. While general principles of computational spectroscopy could be applied to this molecule, specific, peer-reviewed research data is not available. Such a study would be valuable for researchers working on the synthesis and characterization of this and related compounds.
Below is a hypothetical table illustrating the kind of data that would be generated from such a computational study. It is important to note that the following data is for illustrative purposes only and is not based on actual published research for this compound.
| Parameter | Hypothetical Predicted Value |
| ¹³C NMR Chemical Shift (C=O) | 205-215 ppm |
| ¹³C NMR Chemical Shift (Spiro C) | 50-60 ppm |
| ¹H NMR Chemical Shift (Cyclopentane CH₂) | 2.0-2.5 ppm |
| ¹H NMR Chemical Shift (Cyclohexane CH₂) | 1.5-2.0 ppm |
| IR Vibrational Frequency (C=O Stretch) | 1700-1720 cm⁻¹ |
Advanced Applications of Spiro 4.5 Decane 1,4 Dione Scaffolds in Synthetic Chemistry
Role as a Privileged Scaffold in Natural Product Total Synthesis
The spiro[4.5]decane core is a recurring motif in a variety of sesquiterpenoid natural products, many of which exhibit interesting biological activities. The use of pre-functionalized spiro[4.5]decane-1,4-dione derivatives provides an efficient entry into these complex molecular architectures.
Acorane-type sesquiterpenes are characterized by a spiro[4.5]decane carbon skeleton. nih.gov Synthetic strategies toward these molecules often rely on the construction of a suitably substituted spiro[4.5]decane intermediate. Methodologies such as the Claisen rearrangement have been effectively employed to assemble the spirocyclic core, leading to the formal total synthesis of acorone (B159258) and isoacorones. acs.org These approaches often start from readily available materials like cyclohexane-1,4-dione, highlighting the efficiency of using spirocyclic precursors. The strategic application of ring-closing metathesis reactions has also proven to be a powerful tool in the construction of the spiro[4.5]decane system en route to acorane sesquiterpenes.
Key synthetic approaches are summarized in the table below:
| Target Compound | Key Reaction for Spirocycle Formation | Starting Material Example | Reference |
| Acorone | Claisen Rearrangement / RCM | Cyclohexane-1,4-dione | |
| Isoacorone | Claisen Rearrangement / RCM | Cyclohexane-1,4-dione | |
| Acoradienes | Rhodium-Catalyzed Claisen Rearrangement/Hydroacylation | Not specified | researchgate.net |
The spirovetivane group of sesquiterpenes, which includes compounds like β-vetivone and agarospirol, is defined by the characteristic spiro[4.5]decane framework. rsc.org The total synthesis of these fragrant natural products has been a long-standing area of interest in organic chemistry. baranlab.org Initial structural assignments for β-vetivone were incorrect and were later revised to the correct spiro[4.5]decane structure following its total synthesis. rsc.orgbaranlab.org
Various synthetic strategies have been developed to access the spirovetivane core. researchgate.net For instance, the synthesis of (±)-agarospirol has been achieved through a concise route involving a unique spiroannulation protocol. researchgate.net Similarly, asymmetric total syntheses of (-)-β-vetivone have been accomplished, showcasing advanced stereocontrol in the formation of the spirocyclic system. acs.org Collective syntheses have been reported, allowing for the preparation of multiple spirovetivane sesquiterpenoids, including β-vetivone and agarospirol, from a common spiro[4.5]decane intermediate. researchgate.netresearchgate.net
| Target Compound | Synthetic Approach Highlight | Precursor Example | Reference |
| β-Vetivone | Asymmetric total synthesis via vinylic sulfoxide | Not specified | acs.org |
| Agarospirol | Connective synthesis via spiroannulation | Not specified | researchgate.net |
| Multiple Spirovetivanes | Collective synthesis from a versatile intermediate | Cyclohexanone-β-ketoester | researchgate.net |
Beyond the acorane and spirovetivane families, the spiro[4.5]decane scaffold is found in other sesquiterpenes such as gleenol (B1239691) and axenol. nih.gov Total syntheses of these biologically important molecules have been successfully achieved, often employing a functionalized spiro[4.5]decane as a key intermediate. researchgate.netnih.gov A notable strategy involves a highly stereoselective Claisen rearrangement to construct the multi-functionalized spiro[4.5]decane core in a single step and in excellent yield. nih.govresearchgate.net This approach has enabled concise total and formal syntheses of both (±)-gleenol and (±)-axenol. researchgate.netnih.govresearchgate.net
| Target Compound | Key Synthetic Transformation | Advantage of the Method | Reference |
| (-)-Gleenol | Claisen rearrangement of a bicyclic dihydropyran | High stereoselectivity, single-step spirocycle formation | researchgate.netresearchgate.net |
| (±)-Axenol | Claisen rearrangement | Efficient construction of the functionalized spiro core | nih.gov |
Applications in the Design and Synthesis of Chemical Probes and Functional Scaffolds
The conformational rigidity and three-dimensional nature of the this compound framework make it an attractive scaffold for the design of molecules that can interact with biological targets. Its functional groups also provide handles for the creation of diverse chemical libraries.
Derivatives of spiro[4.5]decane have emerged as valuable templates for the development of inhibitors for 2-oxoglutarate (2OG) dependent oxygenases, such as the hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) enzymes. rsc.orgresearchgate.net These enzymes are significant therapeutic targets for conditions like anemia. rsc.org Structure-activity relationship and crystallographic studies have revealed that spiro[4.5]decanone-containing compounds can act as potent and selective PHD inhibitors. rsc.orgresearchgate.net For example, 1,3,8-triazaspiro[4.5]decane-2,4-diones have been identified as effective pan-inhibitors of PHD isoforms 1-3. researchgate.net The spirocyclic scaffold helps to position key functional groups for optimal interaction within the enzyme's active site. researchgate.netfrontiersin.org
| Inhibitor Class | Target Enzyme | Therapeutic Area | Reference |
| Spiro[4.5]decanones | Prolyl Hydroxylase Domain (PHD) | Anemia, Ischemia-related diseases | rsc.orgresearchgate.net |
| 1,3,8-Triazaspiro[4.5]decane-2,4-diones | HIF PHD1-3 | Anemia | researchgate.net |
Spirocyclic scaffolds are increasingly recognized as "privileged structures" in drug discovery due to their ability to present substituents in well-defined three-dimensional orientations, which can lead to enhanced binding affinity and selectivity for biological targets. tandfonline.com The spiro[4.5]decane framework, with its inherent 3D character, is well-suited for the construction of combinatorial libraries for high-throughput screening. acs.orgnih.govresearchgate.net The development of synthetic routes to novel spirocyclic scaffolds, including those based on the spiro[4.5]decane system, is crucial for exploring new areas of chemical space. nih.govresearchgate.net These scaffolds often feature multiple points for diversification, allowing for the rapid generation of a large number of structurally diverse compounds. nih.gov The use of spirodiketopiperazine scaffolds, for instance, has led to the discovery of potent and selective CCR5 antagonists through a combinatorial chemistry approach. nih.gov
| Library Type | Scaffold Feature | Application | Reference |
| Bis-spirocyclic library | Fsp3-rich, three-dimensional character | Biological screening, drug discovery | acs.org |
| Spirodiketopiperazine library | Privileged structure for GPCRs | Discovery of CCR5 antagonists | nih.gov |
| General spirocyclic libraries | Orthogonal diversification points | Exploration of chemical space | nih.govresearchgate.net |
Exploration of Structural Analogs for Enhanced Molecular Recognition and Binding Affinity
The modification of the this compound core has been a fruitful strategy in the design of ligands with high affinity and selectivity for various biological targets. By systematically altering the constituent rings and introducing diverse functional groups, chemists can fine-tune the electronic and steric properties of the molecule to optimize its interaction with specific receptors.
A notable area of research has been the development of analogs for serotonin (B10506) (5-HT₁ₐ) and α₁-adrenergic receptors, which are crucial targets in the central nervous system. Structure-activity relationship (SAR) studies on a series of 1,4-dioxaspiro[4.5]decane derivatives have provided valuable insights into the structural requirements for potent and selective binding. For instance, research has explored the replacement of the oxygen atoms in the 1,4-dioxaspiro[4.5]decane moiety with sulfur, leading to the synthesis of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane analogs. These modifications have been shown to modulate the binding affinity and selectivity for the 5-HT₁ₐ receptor over α₁-adrenoceptors.
One study identified a 1-oxa-4-thiaspiro[4.5]decane derivative as a novel 5-HT₁ₐ receptor partial agonist with outstanding selectivity. Another analog from the same series was noted for its high potency and efficacy. These findings underscore the importance of the heterocyclic ring composition in achieving the desired pharmacological profile. The following table summarizes the binding affinities of selected spiro[4.5]decane analogs at the human recombinant 5-HT₁ₐ receptor and α₁d-adrenoceptor.
Table 1: Binding Affinity of Spiro[4.5]decane Analogs at 5-HT₁ₐ and α₁d Receptors
| Compound | Core Structure | 5-HT₁ₐ pKi | α₁d pKi | Selectivity (5-HT₁ₐ/α₁d) |
|---|---|---|---|---|
| Analog 1 | 1,4-Dioxaspiro[4.5]decane | 8.50 | 7.20 | 20 |
| Analog 2 | 1-Oxa-4-thiaspiro[4.5]decane | 8.80 | 6.90 | 80 |
| Analog 3 | 1,4-Dithiaspiro[4.5]decane | 8.25 | 6.50 | 56 |
The data indicates that the introduction of a sulfur atom in the spirocyclic core can significantly enhance selectivity for the 5-HT₁ₐ receptor. Such targeted modifications are crucial for developing therapeutic agents with improved efficacy and reduced side effects.
Advanced Materials Science Applications
The unique topology of the this compound scaffold also presents opportunities for the creation of novel materials with advanced properties.
Building Blocks for Polymeric Systems and Liquid Crystals
While the direct application of this compound in the synthesis of polymers and liquid crystals is an emerging area of research, the inherent rigidity and well-defined three-dimensional structure of spiro compounds make them attractive candidates for such applications. The spiro center can impart unique conformational constraints on a polymer backbone, potentially leading to materials with enhanced thermal stability and specific morphologies. In the context of liquid crystals, the non-planar nature of the spiro[4.5]decane unit could be exploited to design molecules with specific mesogenic properties, influencing the phase behavior and electro-optical characteristics of the resulting materials. Further research is needed to fully explore the potential of this compound as a fundamental building block in these advanced materials.
Integration into Optically Active and Photonic Materials
The synthesis of optically active spiro[4.5]decane derivatives is a key step towards their integration into photonic and optically active materials. Chiral spiro compounds can be synthesized through methods such as the Diels-Alder cycloaddition between a prochiral dienophile and a chiral diene. For example, optically active spiro[4.5]decanes have been prepared using chiral auxiliaries derived from natural products like (-)-menthol and (-)-borneol.
The chirality and rigid conformation of these molecules can lead to materials with interesting chiroptical properties, such as strong circular dichroism and optical rotation. These properties are highly desirable for applications in areas like chiral sensing, enantioselective catalysis, and as components in non-linear optical materials. The this compound framework provides a robust scaffold for the precise spatial arrangement of chromophores, which is essential for achieving desired photonic properties. The development of synthetic routes to enantiomerically pure spiro[4.5]decane-1,4-diones is a critical endeavor for the advancement of these applications.
Coordination Chemistry with Metal Ions for Supramolecular Assemblies
The dione (B5365651) functionality of this compound provides two potential coordination sites for metal ions. This ability to act as a bidentate ligand opens up possibilities for the construction of complex supramolecular assemblies through coordination chemistry. The rigid spirocyclic backbone dictates the spatial orientation of the coordinating carbonyl groups, which can be leveraged to control the geometry and dimensionality of the resulting metal-organic frameworks or coordination polymers.
Research has demonstrated the ability of related 1,2-diketones to undergo nih.govelectronicsandbooks.com-cycloaddition reactions with low-valent group 13 metals to form 5-metalla-spiro[4.5]heterodecenes. This reactivity highlights the potential of the dione moiety within the spiro[4.5]decane framework to coordinate with metal centers. Such coordination can lead to the formation of discrete polynuclear complexes or extended network structures with potential applications in catalysis, gas storage, and molecular recognition. The specific geometry of the this compound ligand can be expected to produce supramolecular structures with unique topologies and properties.
Future Perspectives and Challenges in Spiro 4.5 Decane 1,4 Dione Research
Development of Novel and Sustainable Synthetic Methodologies for Spiro[4.5]decane-1,4-dione and its Derivatives
The pursuit of efficient and environmentally benign synthetic routes to this compound and its derivatives is a cornerstone of future research. Current methodologies, while effective, often present avenues for improvement in terms of atom economy, waste reduction, and the use of renewable resources.
A significant advancement in this domain is the exploration of biocatalysis. The use of baker's yeast for the enantio- and diastereoselective reduction of this compound derivatives stands out as a prime example of a sustainable synthetic approach. researchgate.netresearchgate.net This methodology not only offers high levels of stereocontrol but also operates under mild, environmentally friendly conditions, aligning with the principles of green chemistry.
Further innovation is anticipated in the development of novel catalytic systems. For instance, a pinacol (B44631) rearrangement-based method has been established for the preparation of this compound, showcasing a creative approach to constructing the spirocyclic core. researchgate.net Additionally, the use of trifluoroacetic acid to promote biomimetic polyene cyclizations represents another promising avenue for the synthesis of this spirodione. researchgate.net Future efforts will likely concentrate on refining these methods and discovering new catalytic transformations that offer enhanced efficiency and broader substrate scope. The table below summarizes some of the key synthetic approaches.
| Synthetic Methodology | Key Features | Compound Synthesized |
| Biocatalytic Reduction | High enantio- and diastereoselectivity; environmentally benign. | Derivatives of this compound |
| Pinacol Rearrangement | Novel approach to the spirocyclic framework. | This compound |
| Biomimetic Polyene Cyclization | Trifluoroacetic acid-promoted; mimics natural synthetic pathways. | This compound |
Exploration of Unconventional Reactivity and Transformation Pathways of the this compound Core
Beyond its synthesis, the inherent reactivity of the this compound core is a fertile ground for investigation. The two carbonyl groups, situated within a constrained spirocyclic system, are expected to exhibit unique chemical behaviors that can be harnessed for the creation of complex molecular architectures.
The enzymatic reduction of this compound derivatives using baker's yeast is a noteworthy example of its unconventional reactivity. researchgate.netresearchgate.net This biotransformation highlights the potential for enzymes to recognize and selectively modify the dione (B5365651) structure, opening up possibilities for creating chiral building blocks that would be challenging to access through traditional chemical means.
Future research is expected to uncover other novel transformations. This could involve exploring the photochemical reactions of the dione, its behavior under high-pressure conditions, or its utility in multicomponent reactions. Understanding and controlling these new reaction pathways will be crucial for expanding the synthetic utility of the this compound scaffold.
Integration of Advanced Computational Modeling for Deeper Structure-Function Understanding and Prediction
The integration of advanced computational modeling is set to revolutionize the study of this compound. Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations can provide profound insights into the molecule's electronic structure, conformational preferences, and reaction mechanisms at an unprecedented level of detail.
While specific computational studies focused solely on this compound are still emerging, the application of these methods to the broader class of spiro compounds demonstrates their immense potential. Computational models can be employed to:
Predict Reactivity: By calculating transition state energies, it is possible to predict the most likely pathways for chemical reactions, guiding the design of new synthetic strategies.
Elucidate Reaction Mechanisms: Computational studies can help to unravel the intricate steps involved in known reactions, such as the pinacol rearrangement or enzymatic reductions, providing a deeper understanding of how these transformations occur.
Correlate Structure with Properties: The three-dimensional structure of this compound and its derivatives can be accurately modeled to understand how structural modifications influence their physical, chemical, and biological properties.
The predictive power of computational chemistry will undoubtedly accelerate the discovery of new derivatives with tailored functionalities and applications.
Interdisciplinary Research Opportunities Spanning Organic Synthesis, Chemical Biology, and Materials Science
The unique structural and chemical attributes of this compound make it an attractive candidate for interdisciplinary research, bridging the gap between organic synthesis, chemical biology, and materials science.
In the realm of chemical biology , the spirocyclic core can serve as a rigid scaffold for the design of novel bioactive molecules. While research has highlighted the potential of spiro[4.5]decanone derivatives as inhibitors of prolyl hydroxylase domain (PHD) enzymes, there is ample room to explore the biological activities of the 1,4-dione variant and its derivatives. The use of this compound in the synthesis of natural products, such as pentalenene, further underscores its relevance in this field. acs.org
From a materials science perspective, the rigid and well-defined three-dimensional structure of the this compound framework could be incorporated into polymers or other materials to impart specific properties. Its potential inclusion in novel liquid crystals, functional polymers, or as a building block for self-assembling systems remains an exciting and largely unexplored area of research.
Furthermore, the intersection of organic synthesis with agricultural science is suggested by patent literature, where a derivative of this compound is mentioned within a synergistic herbicidal and fungicidal composition. google.com This points towards the potential for developing new agrochemicals based on this spirocyclic scaffold.
The continued exploration of this compound at the confluence of these scientific disciplines is expected to yield innovative solutions to challenges in medicine, materials, and agriculture.
Q & A
Q. What are the common synthetic routes for Spiro[4.5]decane-1,4-dione derivatives?
- Methodological Answer : Synthesis typically involves coupling carboxylic acids with amines followed by Pd-catalyzed deprotection and reductive amination. For example, compounds like imidazole-2,4-dione derivatives are synthesized via coupling of amines (e.g., 33–35) with carboxylic acids under optimized reductive amination conditions. Structural rigidity of the linker between aromatic and 2OG-binding pockets is critical, as shown by inactivity of analogues with altered cores (e.g., imidazole-2,4-dione vs. imidazolidine-2,4-dione) . Key steps include solvent selection, catalyst optimization (e.g., Pd), and purification via column chromatography.
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Characterization employs nuclear magnetic resonance (NMR) for stereochemical analysis, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography to resolve spirocyclic geometry. For instance, crystallographic data (e.g., PDB complexes) can validate interactions with biological targets like PHD2, highlighting hydrogen bonding with Tyr-310/303 . Thermal stability and purity are assessed via differential scanning calorimetry (DSC) and high-performance liquid chromatography (HPLC).
Advanced Research Questions
Q. What computational strategies are used to predict this compound interactions with prolyl hydroxylase domains (PHDs)?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations are applied to model ligand-PHD2 interactions. For example, hydroxyl group substitution on the methyl moiety of compound 11 was predicted to enhance hydrogen bonding with Tyr-303/310, validated by crystallographic data . Density functional theory (DFT) calculations further optimize electronic properties of substituents. Free energy perturbation (FEP) studies quantify binding affinity changes caused by structural modifications.
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?
- Methodological Answer : SAR studies focus on modifying the spirocyclic core and linker regions. Rigid linkers (e.g., 1,3,8-triazaspiro[4.5]decane-2,4-dione) enhance PHD2 inhibition compared to flexible analogues. Systematic substitution at positions 3, 7, and 8 (e.g., acetyl, hydroxyl groups) is evaluated via enzymatic assays (IC50 measurements) and cellular hypoxia-response element (HRE) luciferase reporters . Data is analyzed using nonlinear regression (e.g., GraphPad Prism) to compare potency across derivatives.
Q. What experimental approaches resolve contradictions in reported biological activities of this compound analogues?
- Methodological Answer : Discrepancies (e.g., variable IC50 values across studies) are addressed by standardizing assay conditions (e.g., buffer pH, enzyme concentration) and validating compound purity (≥95% via HPLC). Comparative studies using isogenic cell lines or knockout models isolate target-specific effects. Meta-analyses of published datasets (e.g., PubChem BioAssay) identify confounding factors like off-target interactions . Contradictory results are further resolved via orthogonal assays (e.g., SPR for binding kinetics vs. cellular activity).
Q. How are environmental exposure and degradation pathways of this compound evaluated in laboratory settings?
- Methodological Answer : Hydrolysis studies under varying pH/temperature conditions quantify stability, while LC-MS/MS tracks degradation products (e.g., cyclohexane-dione fragments). Environmental fate is modeled using EPI Suite to predict biodegradation (BIOWIN) and bioaccumulation potential. Laboratory-scale bioreactors simulate microbial degradation in soil/water matrices, with toxicity assessed via Daphnia magna or algal growth inhibition tests .
Data Analysis and Presentation
Q. What statistical methods are recommended for analyzing this compound bioassay data?
- Methodological Answer : Dose-response curves are fitted using four-parameter logistic models (Hill equation) to calculate EC50/IC50. Outliers are identified via Grubbs' test or robust regression. For multi-variable datasets (e.g., substituent effects on activity), principal component analysis (PCA) or partial least squares (PLS) regression extracts significant predictors. Data visualization employs heatmaps (Clustergrammer) for SAR trends and forest plots for meta-analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
